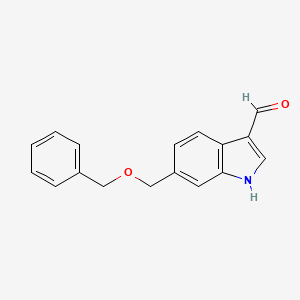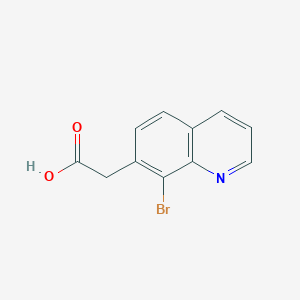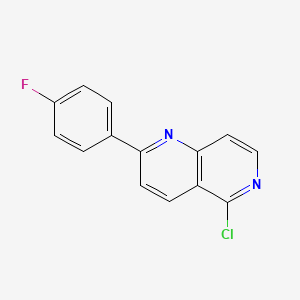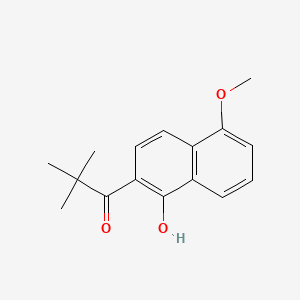
N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a quinazoline core, which is a common scaffold in many biologically active molecules, and a methoxypyridine moiety, which can influence its pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine typically involves the condensation of 6-methoxypyridin-3-amine with 2-methylquinazolin-4-one under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: Used in the development of novel materials and catalysts.
作用机制
The mechanism of action of N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The methoxypyridine moiety can enhance its binding affinity and selectivity towards these targets.
相似化合物的比较
N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine can be compared with other similar compounds, such as:
- N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
- N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine
These compounds share the methoxypyridine moiety but differ in their core structures, leading to variations in their chemical and biological properties
属性
CAS 编号 |
827031-29-8 |
|---|---|
分子式 |
C15H14N4O |
分子量 |
266.30 g/mol |
IUPAC 名称 |
N-(6-methoxypyridin-3-yl)-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C15H14N4O/c1-10-17-13-6-4-3-5-12(13)15(18-10)19-11-7-8-14(20-2)16-9-11/h3-9H,1-2H3,(H,17,18,19) |
InChI 键 |
GNEWLLIRDAPRSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=N1)NC3=CN=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)





![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)

